![molecular formula C10H8BrN B1377942 6-Bromo-1-methylisoquinoline CAS No. 1416712-98-5](/img/structure/B1377942.png)
6-Bromo-1-methylisoquinoline
Overview
Description
6-Bromo-1-methylisoquinoline is an organic compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 g/mol .
Molecular Structure Analysis
The InChI code for 6-Bromo-1-methylisoquinoline is1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
6-Bromo-1-methylisoquinoline is a solid at room temperature . The storage temperature is recommended to be at room temperature in a dry, sealed environment .Scientific Research Applications
Synthesis of Isoquinoline Derivatives
6-Bromo-1-methylisoquinoline: serves as a key precursor in the synthesis of various isoquinoline derivatives. These derivatives are significant due to their wide range of biological activities and are used as components in anti-cancer, anti-malarial, and other therapeutic drugs .
Pharmaceutical Applications
In pharmaceuticals, 6-Bromo-1-methylisoquinoline is utilized for the development of novel drug candidates. Its structural framework is incorporated into molecules that exhibit potential pharmacological properties, aiding in the creation of new medications .
Material Science Research
This compound is also relevant in material science, where it can be used to develop new materials with specific optical or electronic properties. Its incorporation into polymers or other materials can lead to advancements in technology and material engineering .
Chemical Synthesis
6-Bromo-1-methylisoquinoline: is instrumental in organic chemistry for chemical synthesis. It acts as a building block for complex molecules and is involved in various chemical reactions, contributing to the synthesis of a wide array of organic compounds .
Biochemical Studies
In biochemistry, this compound may be used as a molecular probe to study biochemical pathways. Its interactions with enzymes or receptors can provide insights into the mechanisms of biological processes and disease states .
Environmental Applications
Lastly, 6-Bromo-1-methylisoquinoline could have potential environmental applications. While direct applications are not well-documented, related compounds are often studied for their role in environmental remediation, such as in the degradation of pollutants or in the synthesis of environmentally friendly materials .
Safety and Hazards
The safety information for 6-Bromo-1-methylisoquinoline includes several hazard statements: H301, H315, H318, H335, and H413 . Precautionary statements include P261, P280, P301+P310, P305+P351+P338 . The signal word for this compound is “Danger” and it is represented by the pictograms GHS05 and GHS06 .
properties
IUPAC Name |
6-bromo-1-methylisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-10-3-2-9(11)6-8(10)4-5-12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVPVVAXYQGMUEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-1-methylisoquinoline | |
CAS RN |
1416712-98-5 | |
Record name | 6-bromo-1-methylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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